

5,6-trans-Vitamin D3 stability and degradation

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An In-depth Technical Guide on the Stability and Degradation of **5,6-trans-Vitamin D3**

Introduction

Vitamin D3, or cholecalciferol, is a fat-soluble secosteroid essential for human health, playing a critical role in calcium metabolism, immune function, and bone health. Despite its physiological importance, Vitamin D3 is inherently unstable, susceptible to degradation through various pathways, primarily isomerization and oxidation.[1][2] This instability poses significant challenges in the formulation and storage of pharmaceuticals, supplements, and fortified foods.

One of the major degradation products of Vitamin D3 is its geometric isomer, **5,6-trans-Vitamin D3**. This compound is formed when the 5,6-cis double bond of cholecalciferol undergoes isomerization, a process often initiated by exposure to ultraviolet (UV) light.[3][4] While historically considered an inactive degradation product, recent studies have explored its potential biological activities.[5][6] Understanding the kinetics and mechanisms of **5,6-trans-Vitamin D3** formation is paramount for researchers, scientists, and drug development professionals to ensure the potency, quality, and safety of Vitamin D3-containing products.

This technical guide provides a comprehensive overview of the factors influencing the stability of Vitamin D3, its degradation pathways leading to the formation of **5,6-trans-Vitamin D3** and other isomers, quantitative data from stability studies, and detailed experimental protocols for assessing its degradation.

Core Factors Influencing Vitamin D3 Stability

Foundational & Exploratory





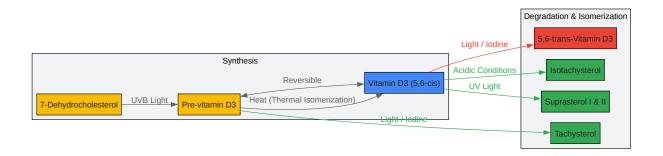
The degradation of Vitamin D3 is a multifaceted process influenced by several environmental and chemical factors. The presence of multiple double bonds in its structure makes it highly susceptible to isomerization and oxidation.[1]

- 1.1 Light (Photoisomerization) Exposure to light, particularly UV radiation, is the most significant factor leading to the degradation of Vitamin D3.[3] UV energy causes the photoconversion of Vitamin D3 into various photoproducts, including **5,6-trans-Vitamin D3**, suprasterol I, and suprasterol II.[3][4] This process of photoisomerization is a primary concern for products stored in transparent or translucent packaging.[7]
- 1.2 Temperature Heat accelerates the degradation of Vitamin D3. Thermally, Vitamin D3 can undergo a reversible isomerization to pre-vitamin D3.[8][9] High temperatures, such as those used in cooking or food processing, can lead to significant losses in Vitamin D3 content.[10][11] The degradation kinetics often follow the Arrhenius equation, indicating a temperature-dependent rate of degradation.[11][12]
- 1.3 pH The pH of the surrounding medium plays a crucial role in Vitamin D3 stability. It is notably unstable in acidic environments (pH < 5) and demonstrates greater stability in neutral or slightly alkaline conditions.[12][13] Acidic pH can catalyze the isomerization of Vitamin D3 to form isotachysterol.[8][9]
- 1.4 Oxidation The unsaturated nature of Vitamin D3 makes it prone to oxidation, especially in the presence of oxygen, metal ions (which can act as catalysts), and hydroperoxides found in lipid-based formulations.[1][12][14] Carrier oils rich in polyunsaturated fatty acids can themselves oxidize, creating a cascade of reactions that degrade the vitamin.[1] The presence of antioxidants can mitigate this oxidative destruction.[12][15]

Degradation and Isomerization Pathways

The transformation of Vitamin D3 is a complex web of reactions. The primary pathway begins with the photochemical conversion of 7-dehydrocholesterol (7-DHC) in the skin to pre-vitamin D3, which then thermally isomerizes to Vitamin D3. Subsequent exposure to various stressors leads to the formation of multiple isomers.





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Caption: Isomerization pathways of Vitamin D3 under different conditions.

Quantitative Stability Data

The following tables summarize quantitative data from various studies on the stability of Vitamin D3 under different stress conditions.

Table 1: Influence of Temperature on Vitamin D3 Retention in Canola Oil Data sourced from studies on fortified canola oil heated for 30 minutes.

Temperature (°C)	Initial Concentration	Vitamin D3 Retention (%)	Reference
100	Low & High	No significant reduction	[10][11]
150	Low & High	67.5% - 73.0%	[10][11]
180	Low & High	33.2% - 40.4%	[10][11]



Table 2: Influence of pH on Vitamin D3 Stability in Aqueous Solution Data reflects the percentage of Vitamin D3 remaining after 48 hours at 25°C.

рН	Vitamin D3 Remaining (%)	Stability Profile	Reference
1	~0%	Highly Unstable	[12]
2	~10%	Very Unstable	[12]
3	~40%	Unstable	[12]
4	~75%	Moderately Stable	[12]
5	>90%	Stable	[12]
6	>95%	Stable	[12]
7	>95%	Stable	[12]
8	>95%	Stable	[12]

Table 3: Influence of Light on Vitamin D3 Stability Comparison of Vitamin D3 retention under different lighting conditions.

Formulation <i>l</i> Condition	Storage Time	Light Condition	Vitamin D3 Retention (%)	Reference
Commercial Vitamin D3	2 Months	5,000 Lux	20%	[2]
Cocrystal Formulation	2 Months	5,000 Lux	80%	[2]
Fortified Canola Oil (High Conc.)	70 Days	Room Temp, Transparent Bottle	44.4%	[7]
Fortified Canola Oil (High Conc.)	70 Days	Room Temp, Dark Bottle	68.0%	[7]



Table 4: Influence of Initial Concentration on Vitamin D3 Stability in Fortified Canola Oil Data reflects retention after 70 days of storage at room temperature in transparent containers.

Initial Concentration	Storage Condition	Vitamin D3 Retention (%)	Half-life (days)	Reference
Low (6.87 mg/kg)	Room Temp, Transparent	50.0%	112	[7]
High (13.8 mg/kg)	Room Temp, Transparent	44.4%	96	[7]

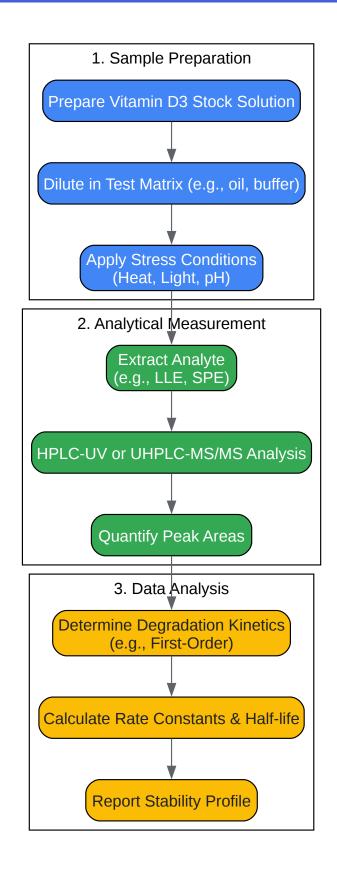
Table 5: Effect of Antioxidants and Metal Ions on Vitamin D3 Stability Study conducted in aqueous solutions containing 10 mg/L Cu²⁺ ions.

Additive	Concentration (mg/L)	Protective Effect	Reference
None (Control with Cu ²⁺)	-	Significant Degradation	[12]
Ascorbic Acid	≥ 500	Eliminated degradation effect of copper ions	[12]
Ascorbic Acid	1000 - 2000	Additionally stabilized the solution beyond control	[12]

Methodologies for Stability Assessment

Accurate assessment of Vitamin D3 stability and the quantification of its degradation products, such as **5,6-trans-Vitamin D3**, require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique. For more complex matrices and isomer identification, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) is employed.[8]





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Caption: General workflow for a Vitamin D3 stability and degradation study.



4.1 Protocol: Stability-Indicating HPLC-UV Method

This protocol is a generalized procedure based on methodologies for assessing Vitamin D3 stability in aqueous solutions.[12]

- Preparation of Solutions:
 - Prepare a stock solution of Vitamin D3 (e.g., 1000 mg/L) in a suitable solvent like methanol.[12] Protect this solution from light.
 - Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 20 mg/L) in the test medium (e.g., buffers of varying pH, water with metal ions, etc.).[12]
- Application of Stress Conditions:
 - Temperature: Store vials of the working solution in climatic chambers at controlled temperatures (e.g., 25°C and 40°C).[12]
 - Light: Expose clear vials to daylight or a calibrated light source, while wrapping control vials in aluminum foil to keep them in the dark.[12]
 - pH: Adjust the pH of the working solutions using appropriate buffers or acids/bases to cover a range (e.g., pH 1 to 8).[12]
 - Oxidation: Bubble oxygen through the solution or add pro-oxidants like Cu²⁺ ions. Test antioxidants by adding them to these solutions.[12]

HPLC Analysis:

- System: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is commonly used.[16]
- Mobile Phase: A mixture of methanol and water is typical, run in an isocratic or gradient mode.[12]
- Detection: Monitor the eluent at the maximum absorbance wavelength for Vitamin D3, approximately 265 nm.[11]



 Sampling: At specified time intervals, withdraw aliquots from the stressed samples, filter if necessary, and inject them into the HPLC system.

Data Analysis:

- Calculate the concentration of Vitamin D3 remaining at each time point by comparing the peak area to a standard curve.
- Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.[12]
- The slope of this line gives the negative of the first-order rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.

4.2 Protocol: UHPLC-MS/MS for Isomer Identification

This method is used for the separation and identification of Vitamin D3 and its isomers, including **5,6-trans-Vitamin D3**, tachysterol, and isotachysterol.[8]

- Sample Preparation and Derivatization:
 - For enhanced ionization efficiency and chromatographic separation, derivatization is often performed.[8] A common reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the diene structure of Vitamin D isomers.[8]
 - The reaction rates with PTAD differ among isomers, aiding in their confirmation.
- UHPLC-MS/MS Analysis:
 - System: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[17]
 - Column: A high-resolution C18 or a pentafluorophenyl (F5) column can be used to achieve separation of isobaric isomers.[16]
 - Mobile Phase: Typically consists of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) run in a gradient program.[17]



 Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and product ions of each derivatized isomer.

Conclusion

The stability of Vitamin D3 is a critical quality attribute that is significantly influenced by light, temperature, pH, and oxidative stress. The formation of **5,6-trans-Vitamin D3** is primarily a photochemical process, representing a key degradation pathway that can compromise the potency of pharmaceutical and nutraceutical products. A thorough understanding of these degradation mechanisms and the kinetics involved is essential for developing stable formulations. The use of robust analytical techniques like stability-indicating HPLC-UV and UHPLC-MS/MS is crucial for accurately monitoring Vitamin D3 content and profiling its degradation products. By controlling environmental factors through protective packaging, the addition of antioxidants, and optimization of formulation pH, the stability of Vitamin D3 can be significantly enhanced, ensuring that its intended therapeutic and nutritional benefits are delivered effectively.

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